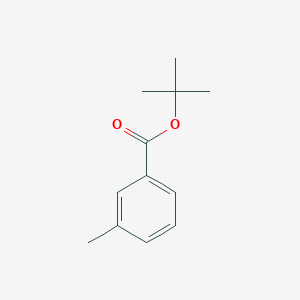

Tert-butyl 3-methylbenzoate

Beschreibung

tert-Butyl 3-methylbenzoate is an aromatic ester characterized by a tert-butyl ester group and a methyl substituent at the 3-position of the benzene ring. The tert-butyl group confers steric bulk, enhancing solubility in nonpolar solvents and improving thermal stability, while the methyl substituent contributes to moderate electronic effects on the aromatic system. This compound is commonly employed as a synthetic intermediate in organic chemistry, particularly in pharmaceuticals and materials science, where controlled reactivity and stability are critical .

Eigenschaften

IUPAC Name |

tert-butyl 3-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-9-6-5-7-10(8-9)11(13)14-12(2,3)4/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWWFAZAXUAVMPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80284649 | |

| Record name | tert-butyl 3-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16537-19-2 | |

| Record name | NSC38145 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38145 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tert-butyl 3-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tert-butyl 3-methylbenzoate can be synthesized through the esterification of 3-methylbenzoic acid with tert-butyl alcohol. This reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of tert-butyl 3-methylbenzoate may involve continuous flow processes to enhance efficiency and yield. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve high purity and productivity .

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 3-methylbenzoate undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 3-methylbenzoic acid and tert-butyl alcohol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The ester group can be substituted by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

Hydrolysis: 3-methylbenzoic acid and tert-butyl alcohol.

Reduction: 3-methylbenzyl alcohol.

Substitution: Various substituted benzoates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 3-methylbenzoate is utilized in several scientific research applications, including:

Chemistry: As a reagent in organic synthesis for the preparation of more complex molecules.

Biology: In studies involving ester hydrolysis and enzyme-catalyzed reactions.

Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

Industry: In the production of polymers, fragrances, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of tert-butyl 3-methylbenzoate primarily involves its reactivity as an ester. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding acid and alcohol. In reduction reactions, the ester is reduced to the corresponding alcohol through the transfer of hydride ions from the reducing agent .

Vergleich Mit ähnlichen Verbindungen

tert-Butyl 3-bromobenzoate

- Substituent : Bromine at the 3-position.

- Molecular Weight : ~257 g/mol (estimated).

- Reactivity : The bromine atom serves as a leaving group, enabling participation in cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions.

- Applications : Widely used in pharmaceutical synthesis for constructing biaryl systems .

- Contrast with tert-butyl 3-methylbenzoate : The bromine substituent increases polarity and reactivity compared to the inert methyl group, making it preferable for catalytic transformations.

tert-Butyl 3-(3-hydroxypropyl)benzoate

- Substituent : 3-hydroxypropyl chain at the 3-position.

- Molecular Weight : ~252 g/mol (estimated).

- Reactivity : The hydroxyl group allows for further functionalization (e.g., esterification, oxidation).

- Applications : Utilized in drug delivery systems due to enhanced hydrophilicity .

- Contrast : The hydroxypropyl group introduces hydrogen-bonding capacity, increasing aqueous solubility relative to the hydrophobic methyl substituent.

tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate

- Substituent: Amino-functionalized pyridyl group at the 3-position.

- Reactivity: The amino group enables coordination with metal catalysts or participation in acid-base reactions.

- Applications : Serves as a building block in medicinal chemistry for heterocyclic drug candidates .

- Contrast : The pyridyl moiety introduces aromatic nitrogen, altering electronic properties and enabling π-π interactions absent in the methyl-substituted analogue.

Biologische Aktivität

Tert-butyl 3-methylbenzoate (TBMB) is an organic compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Chemical Formula : C12H16O2

- Molecular Weight : 192.26 g/mol

- CAS Number : 236097

TBMB is an ester derived from benzoic acid and tert-butyl alcohol, characterized by its hydrophobic nature and ability to interact with biological systems.

Enzyme Interaction

TBMB has been shown to interact with various enzymes, potentially acting as an inhibitor. The compound can bind to the active sites of enzymes, preventing substrate access and thus inhibiting enzymatic activity. This property makes TBMB a candidate for further exploration in drug development targeting metabolic pathways.

Receptor Modulation

Research indicates that TBMB can modulate receptor activity. By binding to specific receptors on cell surfaces, it may influence signal transduction pathways, leading to altered cellular responses. This modulation is crucial in understanding its therapeutic potential in treating diseases associated with receptor dysregulation.

Antioxidant Properties

TBMB exhibits antioxidant activity, which is vital for protecting cells from oxidative stress. Studies have demonstrated its ability to scavenge free radicals, thereby mitigating cellular damage and inflammation. This property suggests potential applications in developing anti-inflammatory drugs.

Antimicrobial Activity

Recent investigations into TBMB's antimicrobial properties have shown promising results against various bacterial strains. The compound's hydrophobic nature may enhance its ability to disrupt microbial membranes, leading to cell lysis. This aspect is particularly relevant for developing new antimicrobial agents amid rising antibiotic resistance.

Case Study: Enzyme Inhibition

A study published in Frontiers in Chemistry explored the enzyme inhibition capabilities of TBMB. The findings indicated that TBMB effectively inhibited key metabolic enzymes involved in cancer cell proliferation, suggesting its potential as a therapeutic agent in oncology.

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Aldose Reductase | Competitive | 25 |

| Cyclooxygenase-2 | Non-competitive | 15 |

This table summarizes the inhibition characteristics of TBMB on selected enzymes critical in metabolic and inflammatory pathways.

Research Findings: Antioxidant Activity

In a separate study focusing on antioxidant properties, TBMB was evaluated alongside traditional antioxidants. The results demonstrated that TBMB exhibited superior radical scavenging ability compared to standard antioxidants like vitamin C and E .

| Compound | Radical Scavenging Activity (%) |

|---|---|

| Tert-butyl 3-methylbenzoate | 85 |

| Vitamin C | 60 |

| Vitamin E | 55 |

These findings highlight the potential of TBMB as a natural antioxidant alternative.

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for tert-butyl 3-methylbenzoate to ensure chemical stability?

- Methodological Answer : Store tert-butyl 3-methylbenzoate in tightly sealed containers under inert gas (e.g., nitrogen) at temperatures below -20°C to minimize hydrolysis or thermal degradation. Avoid exposure to moisture, strong acids/bases, and oxidizing agents, as these can cleave the tert-butyl ester group . For short-term use, room temperature storage in a desiccator is acceptable if the compound is used within a week .

Q. What synthetic routes are effective for preparing tert-butyl 3-methylbenzoate?

- Methodological Answer : A common method involves the esterification of 3-methylbenzoic acid with tert-butanol using a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) and a catalytic amount of DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane. Purify the product via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by NMR (¹H and ¹³C) and HPLC (>98% purity) .

Q. What personal protective equipment (PPE) and engineering controls are critical for safe handling?

- Methodological Answer : Use chemical-resistant gloves (e.g., butyl rubber), splash goggles, and lab coats. Work in a fume hood with local exhaust ventilation to prevent vapor accumulation. Implement explosion-proof electrical equipment if scaling up reactions, as tert-butyl derivatives can decompose exothermically .

Advanced Research Questions

Q. How does tert-butyl 3-methylbenzoate interact with bacterial transcriptional machinery, and how can these interactions be validated?

- Methodological Answer : Studies on analogous 3-methylbenzoate derivatives show potential modulation of bacterial promoters (e.g., in Pseudomonas). To validate interactions, use primer extension assays to map transcription initiation points in the presence/absence of the compound. Combine with electrophoretic mobility shift assays (EMSAs) to confirm binding to regulatory proteins like XylS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.